molecular formula C23H19FN4O3S2 B2525939 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-88-6

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2525939
CAS No.: 851978-88-6
M. Wt: 482.55
InChI Key: YGODTBIIPRNYDC-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide (CAS Number: 851978-88-6) is a chemical compound with the molecular formula C23H19FN4O3S2 and a molecular weight of 482.6 g/mol . This For Research Use Only (RUO) compound is designed for scientific investigation and is strictly not intended for diagnostic or therapeutic applications. The structure of this compound incorporates two pharmacologically significant moieties: a 3,4-dihydroisoquinoline group and a 4-fluorobenzothiazole ring, linked by a sulfonyl-hydrazide bridge . The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a privileged structure in medicinal chemistry and is prevalent in numerous compounds with diverse biological activities, serving as a key starting point for the development of synthetic bioactive molecules . Furthermore, the benzothiazole core is a well-established heterocycle in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial properties . Sulfonamide-containing compounds, like this one, are of particular interest in antibacterial research due to their ability to inhibit the dihydropteroate synthase (DHPS) enzyme . Researchers can explore this compound as a novel chemical entity in various biochemical and pharmacological assays, particularly in the screening and development of new therapeutic agents.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3S2/c24-19-6-3-7-20-21(19)25-23(32-20)27-26-22(29)16-8-10-18(11-9-16)33(30,31)28-13-12-15-4-1-2-5-17(15)14-28/h1-11H,12-14H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGODTBIIPRNYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of 3,4-dihydroisoquinolin-2(1H)-yl sulfone

    • React isoquinoline with sulfonyl chloride under basic conditions (using a base like triethylamine) to produce 3,4-dihydroisoquinolin-2(1H)-yl sulfone.

    • Reaction Condition: Room temperature, organic solvent (e.g., dichloromethane).

  • Step 2: Coupling with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide

    • Couple the sulfone intermediate with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Reaction Condition: Room temperature to moderate heating, typically in an organic solvent (e.g., dimethylformamide).

Industrial Production Methods

For industrial-scale production:

  • Continuous Flow Reactors: These are preferred for their efficiency and control over reaction conditions.

  • Batch Reactors: Suitable for precise control over reaction time and temperature, often used for fine chemicals.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, which can be targeted by oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: The sulfonyl group can be reduced to sulfides using reducing agents like lithium aluminum hydride.

  • Substitution: The benzohydrazide moiety allows for various substitution reactions, particularly nucleophilic substitutions under basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: m-CPBA, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Sulfides.

  • Substitution Products: Corresponding substituted isoquinoline derivatives.

Scientific Research Applications

  • Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential inhibitory effects on certain enzymes.

  • Medicine: Studied for its potential as an anticancer or anti-inflammatory agent.

  • Industry: Used in the development of novel materials and fine chemicals.

Mechanism of Action

The exact mechanism of action of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" depends on its specific application. Typically, its action involves:

  • Molecular Targets: Enzymes or receptor sites that are susceptible to the compound's functional groups.

  • Pathways Involved: May interfere with biochemical pathways involving oxidation or sulfonylation reactions, impacting cellular metabolism or signaling.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Name/ID Core Structure Substituents/Linkers Molecular Weight (g/mol) Reported Biological Activity Reference
Target Compound Benzohydrazide Sulfonyl-dihydroisoquinoline, 4-F-benzothiazole 482.6 Not explicitly reported
Compound 20 (4-fluorophenyl benzohydrazide) Benzohydrazide Methyl-dihydroisoquinoline, 4-F-phenyl ~430 (estimated) BChE inhibition, anti-Aβ aggregation
N'-(4-F-benzothiazol-2-yl)-dioxine carbohydrazide Dioxine carbohydrazide 4-F-benzothiazol-2-yl, dihydroisoquinoline Not provided Not specified
533869-09-9 (ECHEMI) Benzamide Sulfonyl-dihydroisoquinoline, ethoxy-ethylbenzothiazole Not provided Not specified
(R)-N-(4-Cl-benzothiazol-2-yl)acetamide (4a) Acetamide Dihydroisoquinoline, 4-Cl-benzothiazole ~482 (similar) MAO-B/BChE inhibition

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl vs.
  • Fluorine Substitution : The 4-fluorobenzo[d]thiazole moiety in the target compound is structurally analogous to 4-chloro or 4-bromo derivatives (e.g., Compound 4a). Fluorine’s electronegativity and small size often enhance bioavailability and binding selectivity, as seen in MAO-B inhibitors .
  • Hydrazide vs. Amide Terminal : Hydrazide groups (target compound, Compound 20) can participate in hydrogen bonding, which might influence interactions with enzymes like BChE or viral proteases compared to amide-terminated analogs .

Pharmacokinetic and Drug-Likeness Considerations

  • Solubility : The sulfonyl group may improve aqueous solubility compared to methyl-linked analogs, critical for CNS penetration in neurodegenerative applications.
  • Toxicity : Structural analogs (e.g., ) show low cytotoxicity (cell viability >99% at 10 µM), suggesting favorable safety profiles .

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